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molecular formula C15H11ClFN3O2 B8739771 4-(4-Chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline CAS No. 193001-59-1

4-(4-Chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline

Cat. No. B8739771
M. Wt: 319.72 g/mol
InChI Key: XGZKSSTZBKFZMF-UHFFFAOYSA-N
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Patent
US07160889B2

Procedure details

A solution of 7-benzyloxy-4-(4-chloro-2-fluorophenylamino)-6-methoxyquinazoline hydrochloride (892 mg, 2 mmol) in TFA (10 ml) was refluxed for 50 minutes. After cooling, the mixture was poured onto ice. The precipitate was collected by filtration, dissolved in methanol (10 ml) and basified to pH 11 with aqueous ammonia. After concentration by evaporation, the solid product was collected by filtration, washed with water then ether and dried under vacuum to give 4-(4-chloro-2-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline as a yellow solid (460 mg, 72%).
Name
7-benzyloxy-4-(4-chloro-2-fluorophenylamino)-6-methoxyquinazoline hydrochloride
Quantity
892 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:9][C:10]1[CH:19]=[C:18]2[C:13]([C:14]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][C:22]=3[F:28])=[N:15][CH:16]=[N:17]2)=[CH:12][C:11]=1[O:29][CH3:30])C1C=CC=CC=1>C(O)(C(F)(F)F)=O>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([NH:20][C:14]2[C:13]3[C:18](=[CH:19][C:10]([OH:9])=[C:11]([O:29][CH3:30])[CH:12]=3)[N:17]=[CH:16][N:15]=2)=[C:22]([F:28])[CH:23]=1 |f:0.1|

Inputs

Step One
Name
7-benzyloxy-4-(4-chloro-2-fluorophenylamino)-6-methoxyquinazoline hydrochloride
Quantity
892 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)NC1=C(C=C(C=C1)Cl)F)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
by evaporation
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NC1=NC=NC2=CC(=C(C=C12)OC)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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